Methyl 2-(tert-butoxycarbonylamino)-4-oxopentanoate
Overview
Description
Methyl 2-(tert-butoxycarbonylamino)-4-oxopentanoate is a chemical compound with significant applications in various fields of science and industry. This compound is characterized by its molecular structure, which includes a tert-butoxycarbonyl (Boc) group attached to an amino group, making it a valuable intermediate in organic synthesis.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with readily available starting materials such as amino acids or their derivatives.
Reaction Conditions: The reaction conditions often involve the use of protecting groups, such as the Boc group, to prevent unwanted side reactions. The process may include steps like esterification, amidation, and oxidation.
Industrial Production Methods: On an industrial scale, the synthesis of this compound is optimized for efficiency and yield. This involves the use of large reactors, controlled temperature and pressure conditions, and continuous monitoring to ensure product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: Substitution reactions are common, where different substituents can be introduced at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Amines and alcohols.
Substitution Products: Different functionalized derivatives based on the substituents introduced.
Mechanism of Action
Target of Action
Methyl 2-(tert-butoxycarbonylamino)-4-oxopentanoate is a complex organic compound. Similar compounds have been known to interact with various enzymes and receptors in the body, influencing biochemical pathways .
Mode of Action
It’s worth noting that the compound contains a tert-butoxycarbonyl (boc) group, which is commonly used in organic chemistry as a protective group for amines . The Boc group can be removed under acidic conditions, revealing the amine which can then interact with its targets .
Biochemical Pathways
For instance, β-hydroxy acids, which share a similar structure, are present in lipids and are part of the oleophilic elements of lipopolysaccharides within cells .
Pharmacokinetics
The presence of the boc group may influence the compound’s bioavailability, as it can increase the compound’s lipophilicity, potentially enhancing absorption and distribution .
Result of Action
The removal of the boc group under acidic conditions could lead to the exposure of the amine group, which may then interact with various biological targets .
Action Environment
Environmental factors such as pH can influence the action, efficacy, and stability of this compound. For instance, the Boc group can be removed under acidic conditions, which could potentially influence the compound’s activity .
Biochemical Analysis
Biochemical Properties
The nature of these interactions often involves the formation and breaking of bonds, facilitated by the acid-labile nature of the Boc group .
Molecular Mechanism
Boc-protected compounds are known to undergo reactions involving the donation and acceptance of electrons, which can lead to the formation of new bonds .
Metabolic Pathways
Boc-protected compounds are known to be involved in a variety of reactions in organic synthesis .
Scientific Research Applications
Chemistry: Methyl 2-(tert-butoxycarbonylamino)-4-oxopentanoate is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of new pharmaceuticals and agrochemicals. Biology: The compound is utilized in biochemical studies to understand enzyme mechanisms and protein interactions. Medicine: It serves as a precursor in the synthesis of drugs that target various diseases, including cancer and infectious diseases. Industry: The compound is used in the production of polymers, coatings, and other industrial materials.
Comparison with Similar Compounds
Methyl 2-(tert-butoxycarbonylamino)-3-hydroxy-3-phenylpropanoate: Used in the synthesis of amino acids and peptides.
Methyl 2-(tert-butoxycarbonylamino)-3-nitrobenzoate: Employed in the production of dyes and pigments.
Methyl 2-(tert-butoxycarbonylamino)-acrylate: Utilized in the manufacture of coatings and adhesives.
Uniqueness: Methyl 2-(tert-butoxycarbonylamino)-4-oxopentanoate is unique in its combination of functional groups, which allows for a wide range of chemical transformations and applications. Its stability and reactivity make it a versatile intermediate in organic synthesis.
This comprehensive overview highlights the importance of this compound in various scientific and industrial applications. Its unique properties and versatility make it a valuable compound in the field of chemistry and beyond.
Properties
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxopentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-7(13)6-8(9(14)16-5)12-10(15)17-11(2,3)4/h8H,6H2,1-5H3,(H,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BITKFESLEDFJMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C(=O)OC)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501173045 | |
Record name | Norvaline, N-[(1,1-dimethylethoxy)carbonyl]-4-oxo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501173045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260640-70-7 | |
Record name | Norvaline, N-[(1,1-dimethylethoxy)carbonyl]-4-oxo-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1260640-70-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Norvaline, N-[(1,1-dimethylethoxy)carbonyl]-4-oxo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501173045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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